2-(4-chloro-3-methylphenoxy)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide
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Overview
Description
2-(4-chloro-3-methylphenoxy)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of multiple functional groups, including a chloro-substituted phenoxy group, a dimethoxyphenyl group, and an oxadiazole ring, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Phenoxy Intermediate: The reaction of 4-chloro-3-methylphenol with an appropriate alkylating agent under basic conditions to form the phenoxy intermediate.
Oxadiazole Ring Formation: The reaction of the phenoxy intermediate with hydrazine derivatives to form the oxadiazole ring.
Coupling Reaction: The final coupling of the oxadiazole intermediate with 3,4-dimethoxyphenyl acetic acid under amide bond-forming conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-3-methylphenoxy)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The chloro group in the phenoxy ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and require further investigation.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-2-methylphenoxy)-3’-(trifluoromethyl)acetanilide
- (4-chloro-2-methylphenoxy)-2,3,5-d3 acetic acid
- 2-(4-chloro-3-methylphenoxy)-2-methylpropanoic acid
Uniqueness
2-(4-chloro-3-methylphenoxy)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide is unique due to the presence of the oxadiazole ring and the combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H20ClN3O5 |
---|---|
Molecular Weight |
417.8 g/mol |
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide |
InChI |
InChI=1S/C20H20ClN3O5/c1-11-9-14(6-7-15(11)21)28-12(2)20(25)22-19-18(23-29-24-19)13-5-8-16(26-3)17(10-13)27-4/h5-10,12H,1-4H3,(H,22,24,25) |
InChI Key |
HNRBMKPPOUKKPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C(=O)NC2=NON=C2C3=CC(=C(C=C3)OC)OC)Cl |
Origin of Product |
United States |
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